molecular formula C11H12O2 B073159 3'-Allyl-4'-hydroxyacetophenone CAS No. 1132-05-4

3'-Allyl-4'-hydroxyacetophenone

Cat. No.: B073159
CAS No.: 1132-05-4
M. Wt: 176.21 g/mol
InChI Key: XVTCWUFLNLZPEJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3’-Allyl-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:

Scientific Research Applications

3’-Allyl-4’-hydroxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Allyl-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the allyl group can participate in various chemical reactions, enhancing its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:

Biological Activity

3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4), also known as 4-Acetyl-2-allylphenol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol

The compound features an allyl group at the 3' position and a hydroxyacetophenone moiety, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect biochemical pathways and cellular functions. For example, it interacts with enzymes involved in metabolic processes, potentially altering their activity and leading to therapeutic effects.
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

Antioxidative Activity

Studies have demonstrated that this compound exhibits significant antioxidative activity. It has been tested in human blood platelet models, showing its potential to reduce oxidative stress markers. This property is essential for applications in health supplements and pharmaceuticals aimed at combating oxidative damage.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies

  • Cellulase Production Enhancement : A study on Clostridium thermocellum indicated that this compound positively influences cellulase production. This finding is significant for biotechnological applications where enhanced cellulase activity can improve biomass conversion processes .
  • Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. Such properties could be beneficial for developing treatments for neurodegenerative diseases.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
4'-HydroxyacetophenoneLacks allyl groupModerate antioxidant activity
2'-HydroxyacetophenoneHydroxy group at different positionLower enzyme inhibition
4'-Hydroxy-3'-methylacetophenoneMethyl group instead of allylAltered chemical reactivity

This comparison highlights how structural variations influence the biological activities of related compounds.

Safety and Toxicity

While this compound shows promising biological activities, safety evaluations indicate it can cause serious eye damage upon contact (Category 1). Therefore, appropriate safety measures should be taken when handling this compound in laboratory or industrial settings .

Properties

IUPAC Name

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTCWUFLNLZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293476
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-05-4
Record name 3'-Allyl-4'-hydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Allyl-4'-hydroxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4′-allyloxyacetophenone (6.0 g, 34.1 mmol) in 10 mL xylene is introduced into a thick walled pyrex tube, which is sealed with a teflon cap. After heating to 230° for 5 hours, the solution is cooled to 0°. The precipitated white solid is filtered and the solid is washed with cold toluene and hexane to yield 3′-allyl-4′-hydroxyacetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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